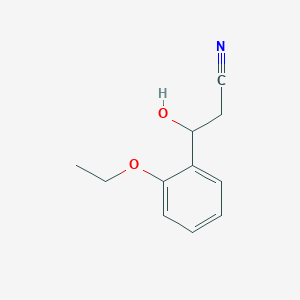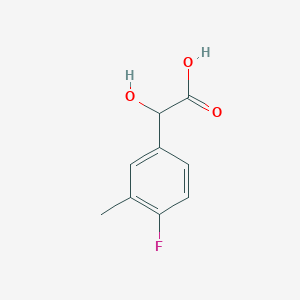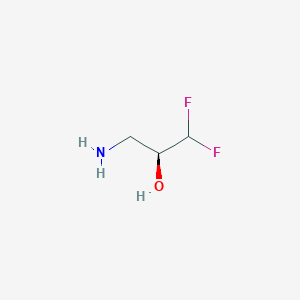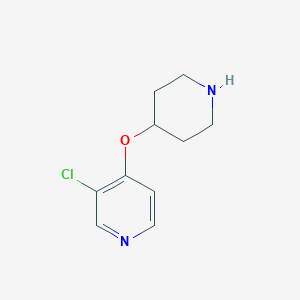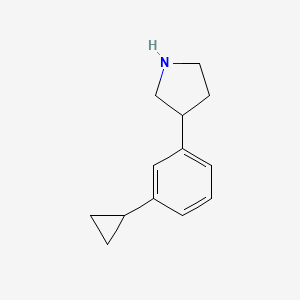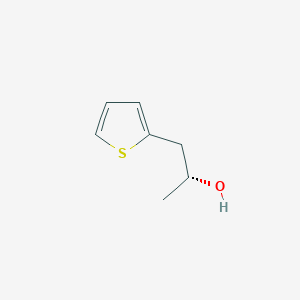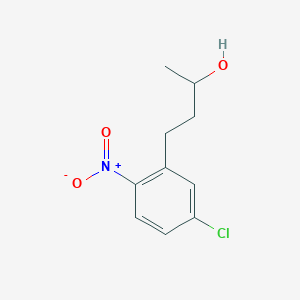
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is a chemical compound with the molecular formula C4H7N3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with an amine source under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then subjected to amination reactions to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group at the 4-position can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes, contributing to advancements in agriculture and textile industries.
Mécanisme D'action
The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its interaction with enzyme active sites can result in the inhibition of enzyme activity, which is beneficial in treating diseases caused by overactive enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar in structure but lacks the amino group at the 4-position.
3-amino-1-methyl-1H-pyrazole: Similar but with the amino group at the 3-position instead of the 4-position.
Uniqueness
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C4H9Cl2N3O |
|---|---|
Poids moléculaire |
186.04 g/mol |
Nom IUPAC |
4-amino-2-methyl-1H-pyrazol-5-one;dihydrochloride |
InChI |
InChI=1S/C4H7N3O.2ClH/c1-7-2-3(5)4(8)6-7;;/h2H,5H2,1H3,(H,6,8);2*1H |
Clé InChI |
UPNCOJJLQDTJME-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)

